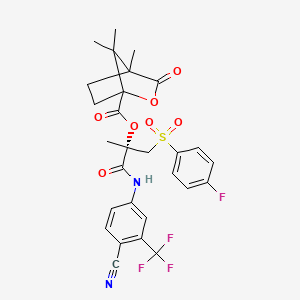
(S)-Bicalutamide (1S)-Camphanic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Bicalutamide (1S)-Camphanic Acid Ester is a chemical compound that combines the properties of (S)-Bicalutamide and (1S)-Camphanic Acid Ester (S)-Bicalutamide is a non-steroidal anti-androgen used primarily in the treatment of prostate cancer, while (1S)-Camphanic Acid Ester is derived from camphor, a bicyclic monoterpene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bicalutamide (1S)-Camphanic Acid Ester typically involves the esterification of (S)-Bicalutamide with (1S)-Camphanic Acid. This reaction can be carried out using various esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Bicalutamide (1S)-Camphanic Acid Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-Bicalutamide (1S)-Camphanic Acid Ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating prostate cancer and other androgen-dependent conditions.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-Bicalutamide (1S)-Camphanic Acid Ester involves its interaction with androgen receptors. (S)-Bicalutamide acts as an antagonist to androgen receptors, blocking the effects of androgens like testosterone. This inhibition prevents the growth of androgen-dependent cancer cells, making it effective in the treatment of prostate cancer. The esterification with (1S)-Camphanic Acid may enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
®-Bicalutamide: The enantiomer of (S)-Bicalutamide, which has different pharmacological properties.
Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.
Nilutamide: A similar compound with anti-androgenic activity.
Uniqueness
(S)-Bicalutamide (1S)-Camphanic Acid Ester is unique due to its combination of (S)-Bicalutamide and (1S)-Camphanic Acid, which may offer improved pharmacokinetic properties and therapeutic potential compared to other anti-androgens. Its unique structure allows for specific interactions with androgen receptors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(2S)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOWAADSTULBRZ-WTGGTCQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O[C@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
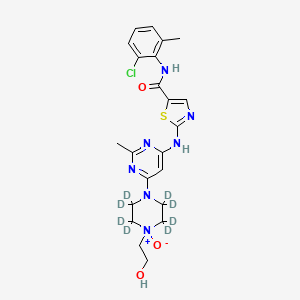



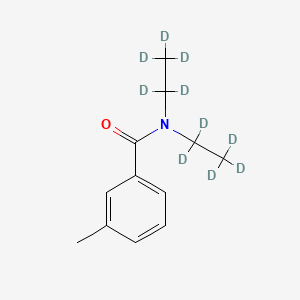
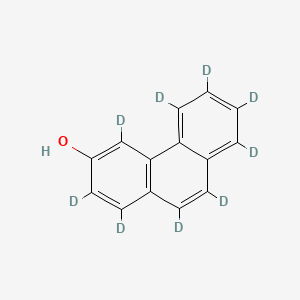
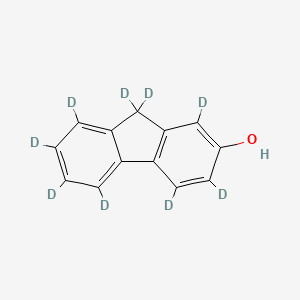

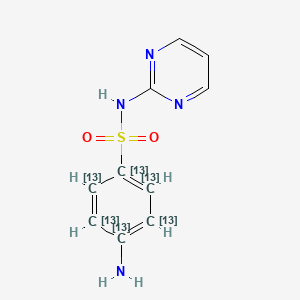




![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)
